Morindaparvin A
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Overview
Description
Morindaparvin A is an anthraquinone.
Scientific Research Applications
Cytotoxic Properties in Leukemia Treatment
Morindaparvin A, isolated from Morinda parvifolia, has demonstrated significant cytotoxic properties, particularly in the context of leukemia treatment. Studies have identified this compound as a potent antileukemic compound due to its ability to induce cytotoxicity in cancer cells (Chang & Lee, 1984).
Anticancer Effects
Research on Morinda parvifolia, the source of this compound, has led to the discovery of various compounds, including morindaparvins C-G, that exhibit moderate cytotoxic effects against human cancer cell lines by up-regulating p53 transcriptional activity. This suggests potential applications of this compound in cancer therapy (Kang et al., 2016).
Enhancing p53 mRNA Expression
This compound has been studied for its impact on p53 mRNA expression. The research indicates that compounds derived from Morinda parvifolia, including this compound, significantly enhance p53 mRNA expression in A2780 cells, hinting at its potential in regulating cancer cell growth and apoptosis (Su et al., 2018).
Hepatoprotective Activity
This compound-related compounds have demonstrated hepatoprotective activities. They have shown efficacy in reducing levels of liver enzymes in animal models of hepatitis, suggesting a potential therapeutic application in liver protection and treatment of liver diseases (Su et al., 2019).
Properties
CAS No. |
41621-32-3 |
---|---|
Molecular Formula |
C15H8O4 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
naphtho[2,3-g][1,3]benzodioxole-6,11-dione |
InChI |
InChI=1S/C15H8O4/c16-13-8-3-1-2-4-9(8)14(17)12-10(13)5-6-11-15(12)19-7-18-11/h1-6H,7H2 |
InChI Key |
YBXYYSSRAZPEGN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
41621-32-3 | |
Synonyms |
morindaparvin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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